2-(Phenylcarbamoyl)benzoic acid
Overview
Description
2-(Phenylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as phthalanillic acid and Lemax . The molecular weight of this compound is 241.24 g/mol .
Synthesis Analysis
2-(Phenylcarbamoyl)benzoic acids are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code of this compound is 1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H, (H,15,16) (H,17,18) .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 167-168 degrees Celsius . The compound has a molecular weight of 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Use in Food, Cosmetic, and Hygiene Products
2-(Phenylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in the food, cosmetic, and hygiene industries. Benzoic acid and its derivatives, including this compound, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in these products. They are naturally present in plant and animal tissues and can also be produced by microorganisms, leading to widespread occurrence and exposure in the environment (del Olmo, Calzada, & Nuñez, 2017).
Synthesis in Organic Chemistry
The synthesis of this compound is a subject of interest in organic chemistry. For instance, it can be synthesized from 1,2-phenylenediamine and benzoic acid, with the reaction parameters like temperature and reaction time being crucial for yield optimization. Such syntheses are explored to understand the solvent properties of high-temperature water and its effects on chemical reactions (Dudd et al., 2003).
Catalysis and Chemical Transformations
This compound plays a role in catalysis and chemical transformations. Pd(II)-catalyzed carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids involves compounds like this compound. This process is significant for the development of new chemical pathways and materials (Giri & Yu, 2008).
Polymer and Material Science
In the field of polymer and material science, this compound is used in the preparation of polymer-rare earth complexes. These complexes exhibit significant fluorescence emission, indicating potential applications in material science and technology (Gao, Fang, & Men, 2012).
Environmental and Wastewater Treatment
This compound has innovative uses in environmental science, particularly in coagulation-flocculation processes for wastewater treatment. It shows potential in removing hazardous heavy metals from wastewater, which is critical forenvironmental sustainability and public health (Martinez-Quiroz et al., 2017).
Nanotechnology and Adsorption Studies
In nanotechnology, this compound is studied for its interaction with nanostructures. For example, its adsorption onto single-walled carbon nanotubes is analyzed to understand the adsorption behavior and potential applications in water treatment and filtration technologies (Mahani, Amiri, & Noroozmahani, 2017).
Safety and Hazards
Future Directions
There is ongoing research into the properties and potential applications of 2-(Phenylcarbamoyl)benzoic acid and its derivatives. For example, new derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . These studies could pave the way for future research into the potential uses of this compound in various fields.
Mechanism of Action
Target of Action
The primary target of 2-(Phenylcarbamoyl)benzoic acid is PqsE , a thioesterase enzyme . PqsE is vital for the virulence of Pseudomonas aeruginosa, a leading cause of hospital-acquired infections . This makes PqsE an attractive target for inhibition .
Mode of Action
This compound noncompetitively inhibits PqsE . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .
Biochemical Pathways
The inhibition of pqse disrupts the normal functioning of pseudomonas aeruginosa, reducing its virulence .
Result of Action
The inhibition of PqsE by this compound reduces the virulence of Pseudomonas aeruginosa . This could potentially make infections caused by this bacterium easier to treat.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 2-(Phenylcarbamoyl)benzoic acid, are activated towards free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .
Cellular Effects
Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions . This suggests that this compound may exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that benzoic acid acts as a precursor for many primary and secondary metabolites , suggesting that this compound may be involved in similar metabolic pathways.
properties
IUPAC Name |
2-(phenylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPUOGOCIFZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197080 | |
Record name | Lemax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4727-29-1 | |
Record name | Phthalanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lemax | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lemax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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